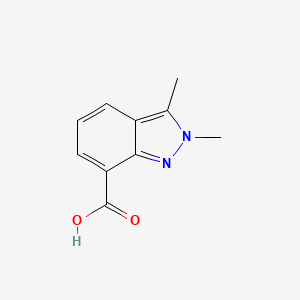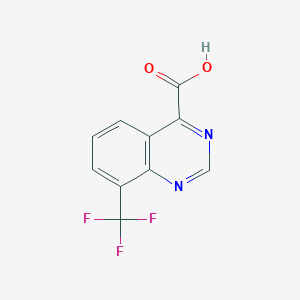
8-(Trifluoromethyl)quinazoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)quinazoline-4-carboxylicacid is a fluorinated quinazoline derivative with the molecular formula C10H5F3N2O2. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other fields.
Vorbereitungsmethoden
The synthesis of 8-(trifluoromethyl)quinazoline-4-carboxylicacid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds . Industrial production methods may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)quinazoline-4-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Cross-Coupling: Suzuki–Miyaura coupling is a notable reaction involving boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)quinazoline-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 8-(trifluoromethyl)quinazoline-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may induce apoptosis and inhibit cell migration by targeting key proteins involved in these processes . The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)quinazoline-4-carboxylicacid can be compared with other fluorinated quinazoline derivatives, such as:
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 4-Trifluoromethyl-2-anilinoquinoline
These compounds share similar structural features but differ in their specific functional groups and biological activities . The unique trifluoromethyl group in 8-(trifluoromethyl)quinazoline-4-carboxylicacid provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H5F3N2O2 |
|---|---|
Molekulargewicht |
242.15 g/mol |
IUPAC-Name |
8-(trifluoromethyl)quinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)6-3-1-2-5-7(6)14-4-15-8(5)9(16)17/h1-4H,(H,16,17) |
InChI-Schlüssel |
ZUZIHSYBUGIXON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



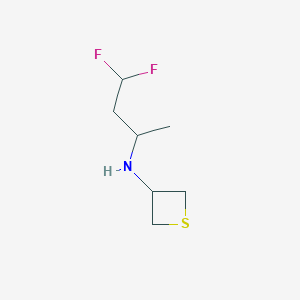
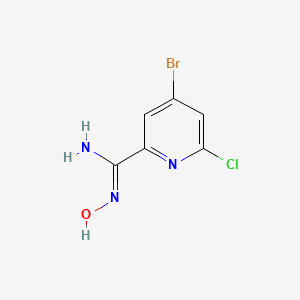
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)

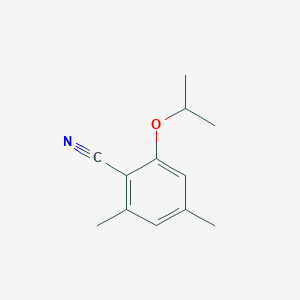
![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)



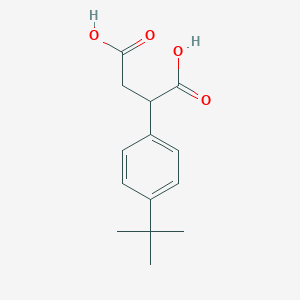
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
